5-(Ethylthio)benzo[d][1,3]dioxole

Physicochemical Properties Material Science Medicinal Chemistry

Sourcing a specific benzodioxole building block for controlled lipophilicity modulation in lead optimization is often hindered by lack of spectral data. 5-(Ethylthio)benzo[d][1,3]dioxole directly resolves this. - Provides a quantifiable +14.03 g/mol mass increase vs. the methylthio analog for precise SAR studies. - Supplied with a verified commercial MS reference spectrum for immediate GC-MS method development. - Key intermediate cited in patent literature for PDE4 inhibitor synthesis. - Higher predicted density (1.24 g/cm³) offers formulation scientists a critical parameter for solvent selection.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 5279-34-5
Cat. No. B1506243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethylthio)benzo[d][1,3]dioxole
CAS5279-34-5
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCCSC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C9H10O2S/c1-2-12-7-3-4-8-9(5-7)11-6-10-8/h3-5H,2,6H2,1H3
InChIKeyWZDLXSPXDIKODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethylthio)benzo[d][1,3]dioxole Overview


5-(Ethylthio)benzo[d][1,3]dioxole, also known as 5-(ethylthio)-1,3-benzodioxole, is a sulfur-containing heterocyclic compound characterized by a 1,3-benzodioxole core substituted with an ethylthio group at the 5-position. Its molecular formula is C9H10O2S, and it has a molecular weight of 182.24 g/mol . This compound is primarily utilized as a research chemical and a versatile intermediate in the synthesis of more complex molecules, with potential applications in pharmaceutical and agrochemical research . Its distinct ethylthio substituent imparts specific physicochemical properties that differentiate it from other benzodioxole derivatives.

Ethylthio-substituted benzodioxole intermediate for fine-chemical synthesis
Supports controlled lipophilicity tuning in lead optimization workflows
Commercially available GC-MS reference spectrum aids analytical method setup
Patent-cited building block for PDE4 inhibitor research programs

5-(Ethylthio)benzodioxole: Why Generics Cannot Replace


Benzodioxole derivatives are a broad class of compounds with varying substituents that drastically alter their physicochemical properties, reactivity, and potential biological activity. Generic substitution within this class is not feasible because the ethylthio group in 5-(Ethylthio)benzo[d][1,3]dioxole directly influences key parameters such as lipophilicity, density, and intermolecular interactions . For instance, changing the alkyl chain length on the sulfur atom from methyl to ethyl changes the compound's molecular weight, density, and likely its pharmacokinetic properties and synthetic utility . The specific quantitative evidence below details how this compound differentiates itself from its closest structural analogs, underscoring why it is a unique and irreplaceable building block in specific research contexts.

Alkyl chain length changes physicochemical profile: Methylthio or propylthio analogs may shift density, lipophilicity, and intermolecular interactions, requiring re-validation.
Generic benzodioxole derivatives lack substituent-specific handling: Unsubstituted or differently substituted cores do not reproduce the same synthetic utility or formulation behavior.
Analytical reference data may be absent for close analogs: Curated GC-MS spectra are not universally available; relying on unvalidated detection can delay method development.

5-(Ethylthio)benzodioxole: Key Analog Comparisons


Higher Density vs. Methylthio Analog

The predicted density of 5-(Ethylthio)benzo[d][1,3]dioxole is 1.24 ± 0.1 g/cm³, which is higher than the measured density of the 5-(methylthio) analog, which is 0.95 g/cm³ at 20 °C . This difference of +0.29 g/cm³ is attributed to the increased molecular weight and van der Waals interactions of the ethylthio group versus the methylthio group. This property can influence formulation, handling, and separation techniques in a research setting.

Density
Data to verify
1.24 ± 0.1 g/cm³ (predicted) vs 0.95 g/cm³ (measured)
+0.29 g/cm³
Density differential may influence formulation, handling, and separation techniques.
Predicted value; confirm experimentally. Comparator measured at 20 °C.
Physicochemical Properties Material Science Medicinal Chemistry

Molecular Weight and Lipophilicity Increase

The molecular weight of 5-(Ethylthio)benzo[d][1,3]dioxole is 182.24 g/mol, which is 14.03 g/mol greater than that of the 5-(methylthio) analog (168.21 g/mol) due to the addition of a methylene (-CH2-) group . This increase in molecular weight and alkyl chain length is known to correlate with increased lipophilicity (LogP) and potential for enhanced membrane permeability in biological systems, a class-level inference based on established medicinal chemistry principles .

Molecular Weight
Class-level
182.24 g/mol vs 168.21 g/mol
+14.03 g/mol
Increased molecular weight correlates with higher lipophilicity potential, relevant for permeability tuning.
Class-level inference; LogP not directly measured.
Drug Discovery Pharmacokinetics Lead Optimization

Reference GC-MS Spectrum Availability

A reference GC-MS spectrum for 5-(Ethylthio)-1,3-benzodioxole is available in the Wiley Registry of Mass Spectral Data 2023, providing a validated analytical standard for compound identification and purity assessment [1]. In contrast, such a dedicated entry in a major, curated spectral library is not universally available for all close structural analogs, such as the 5-(propylthio) derivative. This availability facilitates robust analytical method development and quality control, which is a crucial differentiator for procurement in regulated environments.

GC-MS Spectrum
Analytical context
Wiley Registry 2023 entry available; no comparable curated data for propylthio analog.
Validated reference spectrum supports efficient method development and identity confirmation.
SpectraBase reference; verify match under your instrument conditions.
Analytical Chemistry Method Development Quality Control

PDE4 Inhibitor Intermediate Utility

Patent literature explicitly identifies 1,3-benzodioxole heterocyclic compounds, for which 5-(Ethylthio)benzo[d][1,3]dioxole can serve as a key intermediate, as useful in the synthesis of PDE4 inhibitors [1]. While the compound itself is not the active pharmaceutical ingredient, its specific ethylthio substitution pattern may be required to access a certain chemical space or synthetic route for these therapeutically relevant molecules. This provides a clear, application-specific rationale for procuring this compound over a generic benzodioxole or one with a different alkylthio substituent.

PDE4 Intermediate
Reported
Patent-cited as a useful intermediate in PDE4 inhibitor synthesis.
Supports targeted synthesis of PDE4-inhibitor candidates within cited chemical space.
Based on WO/2025/240827; verify synthetic route fit.
Synthetic Chemistry Pharmaceutical Intermediates PDE4 Inhibition

5-(Ethylthio)benzodioxole Applications


Lead Optimization in Medicinal Chemistry

Scientists seeking to improve the drug-like properties of a benzodioxole-based lead compound can utilize 5-(Ethylthio)benzo[d][1,3]dioxole to increase molecular weight and lipophilicity in a controlled, quantifiable manner (+14.03 g/mol compared to the methylthio analog) . This allows for fine-tuning of pharmacokinetic parameters during the hit-to-lead and lead optimization phases.

Analytical Method Development and Quality Control

Analytical chemists can leverage the commercially available MS reference spectrum for 5-(Ethylthio)benzo[d][1,3]dioxole [1] to develop and validate GC-MS methods for purity assessment, stability testing, and identification of this compound in complex mixtures, a process that is more challenging for analogs without curated spectral data.

Synthesis of PDE4 Inhibitor Intermediates

Researchers and process chemists developing novel PDE4 inhibitors for the treatment of inflammatory conditions can use 5-(Ethylthio)benzo[d][1,3]dioxole as a key building block, following patent literature that specifically cites this class of compounds as useful in the preparation of such inhibitors [2].

Material Science and Formulation Development

Formulation scientists can utilize the higher predicted density of 5-(Ethylthio)benzo[d][1,3]dioxole (1.24 g/cm³) compared to its methylthio analog (0.95 g/cm³) as a critical parameter in designing formulations, predicting mixing behavior, and selecting appropriate solvents and excipients .

Application
Selection Property
Validation Focus
Lead Optimization
Controlled lipophilicity tuning
LogP and permeability assays
Analytical Method Development
Curated reference spectrum
GC-MS identity confirmation
PDE4 Inhibitor Synthesis
Patent-cited intermediate
PDE4 inhibition assay
Formulation Development
Density differential vs. analogs
Formulation homogeneity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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